10-Methoxyaffinisine

描述

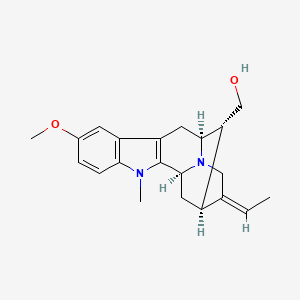

10-Methoxyaffinisine (C₂₁H₂₆N₂O₂) is a sarpagine-type indole alkaloid first isolated from Alstonia macrophylla (DA YE TANG JIAO SHU) . It has a melting point of 205–206°C and a specific optical rotation of [α]D = +75° (c = 0.62, CHCl₃) . This compound is notable for its vasorelaxant and hypotensive properties, demonstrated in both in vitro and in vivo studies . Its total synthesis was achieved enantioselectively by Cook and co-workers in 2002 via asymmetric Pictet–Spengler reactions, highlighting its stereochemical complexity .

属性

分子式 |

C21H26N2O2 |

|---|---|

分子量 |

338.4 g/mol |

IUPAC 名称 |

[(1S,12S,13R,14S,15Z)-15-ethylidene-7-methoxy-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol |

InChI |

InChI=1S/C21H26N2O2/c1-4-12-10-23-19-9-16-15-7-13(25-3)5-6-18(15)22(2)21(16)20(23)8-14(12)17(19)11-24/h4-7,14,17,19-20,24H,8-11H2,1-3H3/b12-4+/t14-,17-,19+,20+/m1/s1 |

InChI 键 |

QWVWSERSLAJTNG-ZIOVFWFMSA-N |

手性 SMILES |

C/C=C/1\CN2[C@H]3C[C@H]1[C@H]([C@@H]2CC4=C3N(C5=C4C=C(C=C5)OC)C)CO |

规范 SMILES |

CC=C1CN2C3CC1C(C2CC4=C3N(C5=C4C=C(C=C5)OC)C)CO |

同义词 |

10-methoxyaffinisine |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural Features of 10-Methoxyaffinisine and Related Alkaloids

Key Observations :

- Positional isomerism : 10- and 12-Methoxyaffinisine differ only in methoxy group placement, which impacts receptor binding and bioactivity .

- Backbone diversity : Cathafoline (akuammiline) and alstonisine (macroline oxindole) exhibit distinct frameworks compared to sarpagine-type alkaloids like this compound .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of this compound and Analogues

Key Findings :

- Shared activity: All compounds show potent vasorelaxant effects at 30 μM, but mechanisms vary. For example, cathafoline acts solely via ROC inhibition, while this compound and alstonisine combine NO release with dual-channel (VDC/ROC) blockade .

- Unique in vivo efficacy: Only this compound has demonstrated hypotensive effects in normotensive rats, likely due to its dual mechanism .

Mechanistic Divergence

- This compound: Dual inhibition of voltage-dependent Ca²⁺ (VDC) and receptor-operated Ca²⁺ (ROC) channels, coupled with endothelial NO release, provides synergistic vasodilation .

- Alstonisine : Shares mechanistic overlap with this compound but lacks reported in vivo validation .

Key Research Findings

Biosynthetic Relevance : this compound is a precursor in the biosynthesis of bisindole alkaloids like angustilongines, via Michael addition or Friedel–Crafts alkylation .

Therapeutic Potential: Its dual-channel inhibition and NO-mediated vasodilation make it a candidate for cardiovascular drug development .

Synthetic Accessibility : Cook’s enantioselective synthesis (2002) enables scalable production for further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。